Ampso

Catalog No.
S562367
CAS No.
68399-79-1
M.F
C7H17NO5S
M. Wt
227.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ampso

CAS Number

68399-79-1

Product Name

Ampso

IUPAC Name

2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonic acid

Molecular Formula

C7H17NO5S

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C7H17NO5S/c1-7(2,5-9)8-3-6(10)4-14(11,12)13/h6,8-10H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

ACERFIHBIWMFOR-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC(CS(=O)(=O)O)O

Synonyms

3-((1,1-dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, AMPSO compound

Canonical SMILES

CC(C)(CO)NCC(CS(=O)(=O)O)O

Potential as a Building Block for Zwitterionic Sulfonate Surfactants:

2-Hydroxy-3-((1-hydroxy-2-methylpropan-2-yl)amino)propane-1-sulfonic acid (AMPSO) possesses a unique combination of functional groups, including a sulfonic acid group and a tertiary amine, making it a potential building block for the synthesis of novel zwitterionic surfactants. Zwitterionic surfactants possess both positively and negatively charged functional groups within the same molecule, leading to amphiphilic properties similar to traditional surfactants but with unique characteristics. Research suggests that AMPSO-based zwitterionic surfactants exhibit favorable properties such as good biodegradability, high water solubility, and insensitivity to changes in pH and ionic strength, making them potentially attractive candidates for various applications, including detergency, personal care products, and pharmaceuticals [].

Potential Applications in Metal Chelation:

The presence of the sulfonic acid and amine groups in AMPSO suggests potential applications in metal chelation. The sulfonic acid group can form ionic interactions with metal cations, while the amine group can act as a Lewis base, donating electron pairs to form coordinate covalent bonds with metal ions. Studies have explored the potential of AMPSO and its derivatives for chelating various metal ions, including copper, iron, and aluminum [, ]. This ability to chelate metals could be relevant for various applications, such as decontamination of metal-contaminated environments or development of metal-chelating drugs.

Ampso, chemically known as 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, is a zwitterionic buffer widely utilized in biochemistry and molecular biology. It has a molecular formula of C₇H₁₇NO₅S and a molecular weight of 227.28 g/mol. Ampso is characterized by its ability to maintain stable pH levels, particularly in the range of 8.3 to 9.7, making it ideal for various biochemical applications such as protein purification and separation .

. Its zwitterionic nature allows it to resist changes in pH when acids or bases are added. The pKa of Ampso at 25°C is approximately 9.0, which indicates its effectiveness as a buffer in alkaline conditions . When subjected to extreme pH conditions, Ampso may undergo hydrolysis or other degradation reactions, but specific reaction pathways are less documented.

Ampso exhibits significant biological activity as a buffer in various laboratory settings. It is particularly effective in the electroblotting process for transferring proteins from gels to membranes without compromising transfer efficiency. The compound's zwitterionic properties minimize protein adsorption to the gel matrix, enhancing the yield of transferred proteins . Furthermore, its compatibility with a variety of biological systems makes it suitable for use in assays that require precise pH control.

The synthesis of Ampso generally involves the reaction of 3-amino-2-hydroxypropanesulfonic acid with 1,1-dimethyl-2-hydroxyethylamine. The process typically requires controlled conditions to ensure the formation of the desired zwitterionic structure. While detailed synthetic routes are not widely published, manufacturers often provide proprietary methods that ensure high purity and yield .

Ampso is utilized across various applications in scientific research and industry:

  • Protein Purification: Used in chromatographic techniques to isolate proteins.
  • Electrophoresis: Serves as a buffer for gel electrophoresis and subsequent electroblotting.
  • Cell Culture: Employed in media formulations where stable pH is critical.
  • Enzyme Assays: Acts as a buffering agent in enzymatic reactions requiring specific pH conditions .

Interaction studies involving Ampso primarily focus on its compatibility with various biomolecules during biochemical assays. Research indicates that Ampso does not significantly interfere with protein interactions or enzymatic activities, making it a preferred choice for many laboratory applications. Its zwitterionic nature allows for minimal ionic strength variations, which is crucial when studying sensitive biological interactions .

Several compounds share structural similarities with Ampso, notably other zwitterionic buffers used in biochemical applications. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acidC₈H₁₉N₃O₄SCommonly used for maintaining physiological pH
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acidC₈H₁₉N₃O₄SEffective in cell culture applications
N-(1-Amino-2-hydroxyethyl)piperazine-N'-ethanesulfonic acidC₈H₁₉N₃O₄SOften used in electrophoresis

Uniqueness of Ampso: Unlike many other buffers, Ampso's specific structure allows it to function effectively at higher pH levels while maintaining low protein binding properties, which is critical for applications requiring high purity of biological samples .

XLogP3

-4.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

68399-79-1

General Manufacturing Information

1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]-: ACTIVE

Dates

Modify: 2023-08-15

Determination of electrophoretic mobilities and hydrodynamic radii of three humic substances as a function of pH and ionic strength

M Hosse, K J Wilkinson
PMID: 11718346   DOI: 10.1021/es010038r

Abstract

Capillary electrophoresis (CE) and fluorescence correlation spectroscopy (FCS) were employed to determine electrophoretic mobilities and hydrodynamic sizes of three humic substances (IHSS aquatic fulvic acid (FA), IHSS aquatic humic acid (HA), and IHSS peat humic acid (PHA)) as a function of pH and ionic strength. A slight aggregation corresponding to the formation of dimers and trimers was observed at low pH using fluorescence correlation spectroscopy (FCS). For example, for the peat humic acid, diffusion coefficients decreased from 2.1 x 10(-10) m2 s(-1) at pH 4 to 2.4 x 10(-10) m2 s(-1) at pH 11. For all three humic substances, electrophoretic mobilities were also shown to decrease significantly below pH 6. Calculated zeta potentials observed at high pH of -69 mV (FA), -62 mV (HA), and -63 mV (PHA) decreased to -39, -50, and -47 mV, respectively, under slightly acidic pH (4.5-4.8) conditions. No evidence of ionic strength induced aggregation was found using fluorescence correlation spectroscopy (FCS); diffusion coefficients increased slightly (<25%) with increasing ionic strength (up to 1 M). Negative electrophoretic mobilities decreased to a maximum measured ionic strength of 0.18 M. Above this ionic strength, no peaks were observed due to an increased HS adsorption to the capillary wall and an important decrease in electroosmotic flow. Interpretation of electrophoretic mobilities determined by CE is complicated by the fact that under certain conditions, HS appeared to be complexed by CE buffer systems, including MES, BES, and AMPSO.


Enzymatic properties and effect of ionic strength on periplasmic nitrate reductase (NAP) from Desulfovibrio desulfuricans ATCC 27774

S A Bursakov, C Carneiro, M J Almendra, R O Duarte, J Caldeira, I Moura, J J Moura
PMID: 9367852   DOI: 10.1006/bbrc.1997.7560

Abstract

Some sulfate reducing bacteria can induce nitrate reductase when grown on nitrate containing media being involved in dissimilatory reduction of nitrate, an important step of the nitrogen cycle. Previously, it was reported the purification of the first soluble nitrate reductase from a sulfate-reducing bacteria Desulfovibrio desulfuricans ATCC 27774 (S.A. Bursakov, M.-Y. Liu, W.J. Payne, J. LeGall, I. Moura, and J.J.G. Moura (1995) Anaerobe 1, 55-60). The present work provides further information about this monomeric periplasmic nitrate reductase (Dd NAP). It has a molecular mass of 74 kDa, 18.6 U specific activity, KM (nitrate) = 32 microM and a pHopt in the range 8-9.5. Dd NAP has peculiar properties relatively to ionic strength and cation/anion activity responses. It is shown that monovalent cations (potassium and sodium) stimulate NAP activity and divalent (magnesium and calcium) inhibited it. Sulfate anion also acts as an activator in KPB buffer. NAP native form is protected by phosphate anion from cyanide inactivation. In the presence of phosphate, cyanide even stimulates NAP activity (up to 15 mM). This effect was used in the purification procedure to differentiate between nitrate and nitrite reductase activities, since the later is effectively blocked by cyanide. Ferricyanide has an inhibitory effect at concentrations higher than 1 mM. The N-terminal amino acid sequence has a cysteine motive C-X2-C-X3-C that is most probably involved in the coordination of the [4Fe-4S] center detected by EPR spectroscopy. The active site of the enzyme consists in a molybdopterin, which is capable for the activation of apo-nit-1 nitrate reductase of Neurospora crassa. The oxidized product of the pterin cofactor obtained by acidic hidrolysis of native NAP with sulfuric acid was identified by HPLC chromatography and characterized as a molybdopterin guanine dinucleotide (MGD).


Simultaneous detection of microorganisms in soil suspension based on PCR amplification of bacterial 16S rRNA fragments

D P McGregor, S Forster, J Steven, J Adair, S E Leary, D L Leslie, W J Harris, R W Titball
PMID: 8879586   DOI: 10.2144/96213st04

Abstract

The effect of buffer composition on simultaneous PCR amplification of 16S rRNA gene fragments of five bacterial species was examined using a number of different buffer systems. Tris-based PCR buffers at final concentrations of 10 mM proved unreliable. However, when the final concentration of Tris was increased to 75 mM, all five samples were routinely detected. The use of other buffers, 3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (AMPSO) and 3-[cyclohexylamino]-2-hydroxy-1-propanesulfonic acid (CAPSO), resulted in PCR amplification of five products even at low final concentrations (10 mM). The presence of certain proteins in the amplification reaction could overcome an inhibitory effect seen when soil suspension was present in the reaction, as might occur when testing field samples for the presence of bacteria. Bovine serum albumin was found to be the most effective additive tested in overcoming inhibition.


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